2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid
Overview
Description
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a thienyl group attached to the imidazo[1,2-a]pyridine core, which is further substituted with a carboxylic acid group at the 7th position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a thienyl-substituted aldehyde, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or acetonitrile, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsroom temperature to reflux.
Substitution: Various nucleophiles such as amines, alcohols; conditionssolvent (e.g., ethanol, acetonitrile), catalyst (e.g., p-toluenesulfonic acid).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted imidazo[1,2-a]pyridines, depending on the specific reaction and reagents used .
Scientific Research Applications
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- 2-(2-Furyl)imidazo[1,2-a]pyridine-7-carboxylic acid
- 2-(2-Pyridyl)imidazo[1,2-a]pyridine-7-carboxylic acid
Uniqueness
2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
IUPAC Name |
2-thiophen-2-ylimidazo[1,2-a]pyridine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-17-10/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADSFCKWGFNWIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C=CC(=CC3=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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